P2Y₆ Receptor Antagonism: 6-Fluoro Substitution Delivers Superior Potency Over 6-Chloro, 6-Bromo, and Unsubstituted Analogs
In a head-to-head structure–activity relationship study of multiply substituted 2H-chromene derivatives evaluated for P2Y₆ receptor (P2Y₆R) antagonism, the 6-fluoro analog (compound 11) achieved an IC₅₀ of 1.15 ± 0.33 µM in inhibition of UDP-induced Ca²⁺ mobilization in human P2Y₆R-expressing 1321N1 astrocytoma cells [1]. This represents a 1.56-fold improvement over the 6-chloro analog (compound 12, IC₅₀ = 1.79 ± 0.43 µM), a 2.53-fold improvement over the unsubstituted parent (compound 2, IC₅₀ = 2.91 ± 1.21 µM), and a 3.03-fold improvement over the 6-bromo analog (compound 3, IC₅₀ = 3.49 ± 1.54 µM) [1]. Notably, the 6-fluoro compound also displayed a more favorable off-target profile than earlier analogues, with only a single weak interaction at the σ₂ receptor among a broad screening panel [1]. IMPORTANT CAVEAT: These data were generated with 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, not the 3-carboxylic acid series. The 3-carboxylic acid substitution was explicitly shown not to serve as a nitro bioisostere, as affinity was eliminated [2]. However, the rank order of 6-position halogen substitution effects (F > Cl > H > Br) represents a conserved SAR trend that is informative for scaffold prioritization.
| Evidence Dimension | P2Y₆ receptor antagonism potency (IC₅₀, µM) |
|---|---|
| Target Compound Data | 6-Fluoro analog (compound 11): IC₅₀ = 1.15 ± 0.33 µM (hP2Y₆R, Ca²⁺ mobilization assay) |
| Comparator Or Baseline | 6-Cl (12): 1.79 ± 0.43 µM; 6-H (2): 2.91 ± 1.21 µM; 6-Br (3): 3.49 ± 1.54 µM; 6,8-di-F (27): 2.99 ± 0.56 µM |
| Quantified Difference | 6-F is 1.56× more potent than 6-Cl; 2.53× vs. 6-H; 3.03× vs. 6-Br; 2.60× vs. 6,8-di-F |
| Conditions | hP2Y₆R-transfected 1321N1 astrocytoma cells; UDP (100 nM) as agonist; Ca²⁺ mobilization measured by fluorescence; 3–4 independent determinations each in triplicate [1] |
Why This Matters
For research programs targeting P2Y₆R-mediated inflammatory, neurodegenerative, or metabolic disorders, the 6-fluoro substitution pattern provides a measurable potency advantage over the more common 6-chloro and unsubstituted scaffolds, enabling lower working concentrations and reduced off-target risk.
- [1] Jung YH, Shah Q, Lewicki SA, Pramanik A, Gopinatth V, Pelletier J, Sévigny J, Iqbal J, Jacobson KA. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y₆ receptor antagonists. Bioorg Med Chem Lett. 2022;75:128981. Table 1: IC₅₀ values for compounds 2, 3, 11, 12, 27. PMCID: PMC9555146. View Source
- [2] Jung YH et al. (2022) Bioorg Med Chem Lett 75:128981. Text: 'a 3-carboxylic acid or 3-ester substitution did not serve as a nitro bioisostere, as the affinity was eliminated.' Also: Structure activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y₆ receptor antagonists. Bioorg Med Chem Lett. 2021;41:128004. doi:10.1016/j.bmcl.2021.128004. View Source
